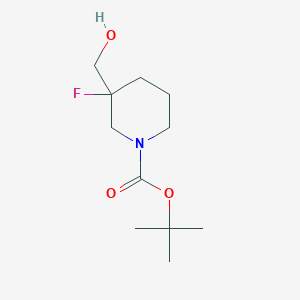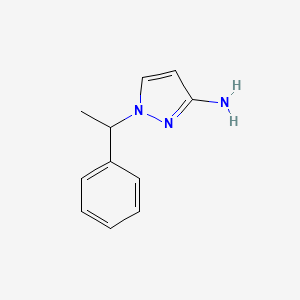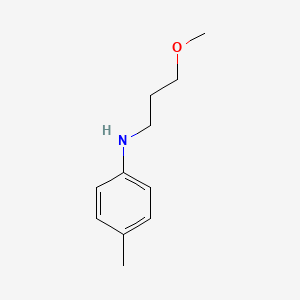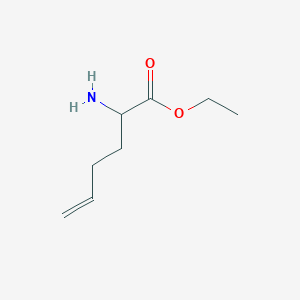
Benzyldodecyldimethylammonium Chloride Dihydrate
Overview
Description
Benzyldodecyldimethylammonium Chloride Dihydrate is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used as a biocide to target antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus and multidrug-resistant Pseudomonas aeruginosa . This compound exhibits bacteriostatic or bactericidal properties depending on its concentration .
Mechanism of Action
Target of Action
Benzyldodecyldimethylammonium Chloride Dihydrate is a quaternary ammonium compound (QAC) that primarily targets antibiotic-resistant bacteria . It has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa .
Mode of Action
This compound interacts with its targets by binding to microbial membrane surfaces through ionic and hydrophobic interactions . This interaction is concentration-dependent and can result in membrane disruption and loss of membrane integrity . The disruption of the membrane integrity leads to the leakage of essential intracellular constituents .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the integrity of the bacterial cell membrane . The disruption of the cell membrane leads to the leakage of essential intracellular constituents, causing significant and irreversible changes in the cell structure .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability.
Result of Action
The primary result of the action of this compound is the death of the targeted bacteria . This is achieved through the disruption of the bacterial cell membrane, leading to the leakage of essential intracellular constituents .
Action Environment
It is soluble in water , making it convenient for use in various environments. It should be noted that this compound is hygroscopic and should be stored in a cool, dry place .
Biochemical Analysis
Biochemical Properties
Benzyldodecyldimethylammonium Chloride Dihydrate interacts strongly with cell surfaces in a concentration-dependent manner . It binds by ionic and hydrophobic interactions to microbial membrane surfaces, as manifested by phenomena such as membrane disruption and loss of membrane integrity . This results in the leakage of essential intracellular constituents, which promote significant and irreversible changes in the cell structure .
Cellular Effects
In vitro studies have shown that this compound can result in dose-dependent changes in the percent population of dead rat thymocyte cells . It has also been found to inhibit the growth of P. fluorescens in a time and dose-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves its strong interaction with cell surfaces . It binds to microbial membrane surfaces through ionic and hydrophobic interactions, leading to membrane disruption and loss of membrane integrity . This causes the leakage of essential intracellular constituents, leading to significant and irreversible changes in the cell structure .
Temporal Effects in Laboratory Settings
The effects of this compound on cells have been observed to change over time in laboratory settings . For instance, the severity of cell death increases with time after exposure to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyldodecyldimethylammonium Chloride Dihydrate can be synthesized through a multi-step process. One common method involves the reaction of dodecyl bromide with dimethylamine to form dodecyldimethylamine. This intermediate is then reacted with benzyl chloride to produce Benzyldodecyldimethylammonium Chloride . The reaction conditions typically involve the use of solvents like ethanol or methanol and require controlled temperatures to ensure optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized to ensure high purity and yield. The final product is often crystallized and purified to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
Benzyldodecyldimethylammonium Chloride Dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds .
Scientific Research Applications
Benzyldodecyldimethylammonium Chloride Dihydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: A cationic surfactant used in mouthwashes and disinfectants.
Dodecyltrimethylammonium Chloride: A surfactant with applications in detergents and fabric softeners.
Uniqueness
Benzyldodecyldimethylammonium Chloride Dihydrate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with microbial membranes, making it an effective biocide . Additionally, its dihydrate form offers improved solubility and stability compared to other similar compounds .
Properties
IUPAC Name |
benzyl-dodecyl-dimethylazanium;chloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHCWPHEPKXRE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1528923.png)
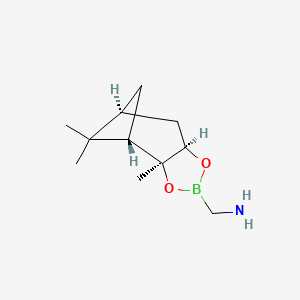

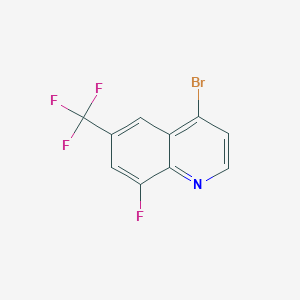
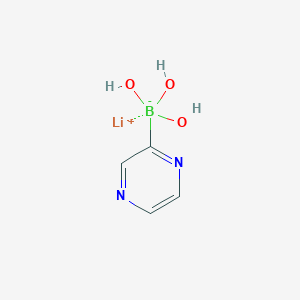
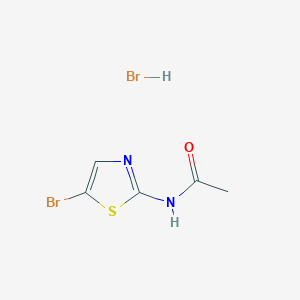
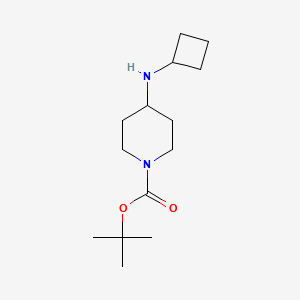

![2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine](/img/structure/B1528935.png)
![Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1528936.png)
